Benzyl 5,5,5-trifluoro-3-oxopentanoate
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Overview
Description
Benzyl 5,5,5-trifluoro-3-oxopentanoate is an organic compound characterized by the presence of a benzyl group attached to a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5,5,5-trifluoro-3-oxopentanoate typically involves the esterification of 5,5,5-trifluoro-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5,5,5-trifluoro-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5,5,5-Trifluoro-3-oxopentanoic acid.
Reduction: Benzyl 5,5,5-trifluoro-3-hydroxypentanoate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5,5,5-trifluoro-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5,5,5-trifluoro-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Methyl 5,5,5-trifluoro-3-oxopentanoate: Similar structure but with a methyl ester group instead of a benzyl group.
Ethyl 5,5,5-trifluoro-3-oxopentanoate: Similar structure but with an ethyl ester group.
Uniqueness: Benzyl 5,5,5-trifluoro-3-oxopentanoate is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the benzyl group provides distinct advantages .
Properties
Molecular Formula |
C12H11F3O3 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
benzyl 5,5,5-trifluoro-3-oxopentanoate |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)7-10(16)6-11(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
MKNFIRDNSFSUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)CC(F)(F)F |
Origin of Product |
United States |
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